N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
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Description
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C24H21N3O4S2 and its molecular weight is 479.57. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
The search for novel antibacterial agents is crucial due to the growing problem of microbial resistance. Furan derivatives, including our compound of interest, have garnered attention in medicinal chemistry. Here’s why:
- Mechanism : These compounds exhibit antibacterial activity against both gram-positive and gram-negative bacteria .
- Examples : Nitrofurantoin analogues and other furan-based molecules have demonstrated promising antibacterial effects .
Furan Platform Chemicals
Beyond antimicrobial properties, furan compounds play a pivotal role in sustainable chemistry. Consider the following:
- Challenges : Scaling up production of secondary furan platform chemicals, such as 2,5-furandicarboxylic acid, remains a challenge in large-scale manufacturing .
Furan-Derived Amines
A recent study explored the catalytic conversion of furfural to furan-derived amines. Notably:
Cytotoxicity Studies
Researchers investigated novel (3-(furan-2-yl)pyrazol-4-yl) chalcones for cytotoxicity against A549 cell lines. The MTT assay revealed their potential .
properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-27(15-18-6-4-14-31-18)33(29,30)19-11-8-17(9-12-19)23(28)26-24-25-22-20-7-3-2-5-16(20)10-13-21(22)32-24/h2-9,11-12,14H,10,13,15H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSGYVBYDAKUSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide |
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